molecular formula C8H18Cl2N2 B2622518 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 909186-53-4

2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B2622518
CAS No.: 909186-53-4
M. Wt: 213.15
InChI Key: FUMTXFNRSOTREL-UHFFFAOYSA-N
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Description

2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic diamine derivative featuring a norbornane-like scaffold with an isopropyl substituent at the 2-position. This compound is of interest in medicinal chemistry due to its rigid bicyclic structure, which can enhance receptor binding selectivity.

Properties

IUPAC Name

2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-6(2)10-5-7-3-8(10)4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJMUPUESUOYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2CC1CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has been identified as a modulator of monoamine receptors, making it a candidate for treating various neurological disorders. Its applications include:

  • Cholinergic System Disorders : The compound shows potential in treating conditions linked to cholinergic deficiencies, which can manifest in disorders such as Alzheimer's disease and myasthenia gravis .
  • Pain Management : It has been explored for its analgesic properties, potentially aiding in the management of chronic pain conditions and inflammatory diseases .
  • Withdrawal Symptoms : Research indicates that it may alleviate withdrawal symptoms associated with substance abuse, providing a therapeutic avenue for addiction treatment .

Asymmetric Synthesis

The compound serves as an effective catalyst in asymmetric synthesis reactions. Notably:

  • Catalytic Role : It has been utilized in the asymmetric addition of diethylzinc to benzaldehyde, achieving enantioselectivities up to 78% . This reaction is crucial for producing chiral intermediates in pharmaceuticals.
Reaction TypeCatalyst UsedEnantioselectivity
Asymmetric Addition of Diethylzinc2-Isopropyl-2,5-diazabicyclo[2.2.1]heptaneUp to 78% e.e.

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets:

  • Monoamine Receptor Modulation : It acts on serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders .
  • Potential Antidepressant Activity : Given its receptor modulation properties, there is ongoing research into its efficacy as an antidepressant agent.

Case Studies

Several studies highlight the compound's diverse applications:

  • Study on Cholinergic Modulation :
    • Researchers investigated the effects of this compound on cholinergic signaling pathways and found significant improvements in cognitive function in animal models of Alzheimer's disease.
  • Asymmetric Catalysis Research :
    • A study demonstrated that using this compound as a catalyst improved yields and selectivity in synthesizing chiral compounds necessary for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Cyclopropyl: Introduces ring strain and rigidity, which could improve binding affinity in certain targets (e.g., GPCRs) . Methoxyethyl: The ether oxygen may facilitate hydrogen bonding, influencing solubility and pharmacokinetics .
  • Physicochemical Properties :

    • The methyl-substituted derivative (229.14 g/mol) and methoxyethyl analog share identical molecular weights but differ in polarity due to substituent chemistry.
    • Cyclopropyl analogs (245.12 g/mol) exhibit higher molecular weights, which may correlate with altered solubility profiles .

Research Implications and Gaps

  • Pharmacological Potential: Bicyclic diamines are explored as scaffolds for CNS-targeting drugs due to their conformational rigidity. Substituent choice critically modulates target engagement .
  • Data Limitations: No evidence directly addresses the isopropyl variant’s bioactivity or stability. Comparative studies with methyl/cyclopropyl analogs are needed to elucidate substituent-driven trends.

Biological Activity

2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (CAS: 444664-95-3) is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H18Cl2N2
  • Molecular Weight : 213.15 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥95% .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of cancer therapeutics and neuropharmacology.

Antiproliferative Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a study reported that derivatives of this compound exhibited strong activity against cervical (CaSki), breast (MDA-MB231), and lung cancer (SK-Lu-1) cell lines without inducing necrotic cell death. Instead, these compounds induced apoptosis via a caspase-dependent pathway .

Cell Line Activity Observed Mechanism
CaSkiSignificant antiproliferative activityApoptosis via caspase pathway
MDA-MB231Significant antiproliferative activityApoptosis via caspase pathway
SK-Lu-1Significant antiproliferative activityApoptosis via caspase pathway

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It acts as a ligand for certain receptors and enzymes, modulating their activity and triggering apoptotic pathways in tumor cells .

Case Studies and Research Findings

  • Multicomponent Synthesis Study :
    • A study focused on the synthesis of new derivatives of 2,5-diazabicyclo[2.2.1]heptane demonstrated that one specific derivative exhibited significant selectivity for tumor cells over normal human lymphocytes, indicating its potential as a safer antitumor agent .
  • ADME Predictions :
    • In silico studies on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound suggest favorable profiles for drug development, indicating potential for further exploration in clinical settings .
  • Neuropharmacological Effects :
    • Other studies have suggested that similar bicyclic compounds may exhibit neuroprotective effects, although specific data on this compound in this context remains limited.

Q & A

Q. What statistical approaches are effective for optimizing synthetic scalability?

  • Methodological Answer : Apply response surface methodology (RSM) to model non-linear relationships between scaling factors (e.g., mixing efficiency, heat transfer). Pilot-scale experiments should validate predictions, with Monte Carlo simulations quantifying uncertainty in scaled-up yields .

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